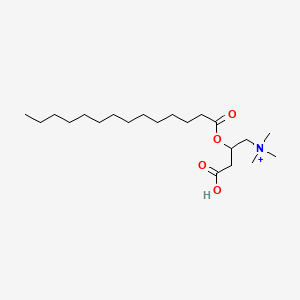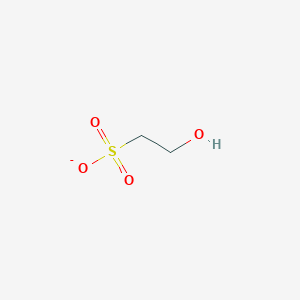
Coccuvine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coccuvine is a natural product found in Cocculus laurifolius with data available.
Aplicaciones Científicas De Investigación
1. Sustainable Disease Management in Livestock
A study led by the International Livestock Research Institute focused on sustainable disease management in cattle in West Africa. The research emphasized the promotion of rational drug use principles, improving farmers' knowledge about disease signs, causes, and proper drug administration. The study found that trained farmers could identify diseases more accurately and administer drugs correctly, leading to increased farm performance (Liebenehm, Affognon, & Waibel, 2011).
2. Genetic Research in Cattle Production
Research on genetic information's utility in beef cattle production highlights the potential benefits of understanding genetic links to animal performance and quality. This study developed a decision analysis framework to assess genetic information's value, indicating that such knowledge could lead to significant gains in cattle feeding and breeding programs (Lambert, 2008).
3. Advancements in Grapevine Research
A study on grapevine research using fruit-bearing cuttings demonstrates a novel approach to simulating future climate conditions and analyzing grapevine responses. This methodology allows for controlled experiments to study the effects of factors like CO2 levels, temperature, and water availability on grapevine physiology and grape quality, providing insights applicable to climate change scenarios (Morales et al., 2016).
Propiedades
Número CAS |
61445-80-5 |
|---|---|
Nombre del producto |
Coccuvine |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |
InChI |
InChI=1S/C17H19NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-5,7,10,15,19H,6,8-9,11H2,1H3/t15-,17-/m0/s1 |
Clave InChI |
JOSCYUYFHFXDCA-RDJZCZTQSA-N |
SMILES isomérico |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=C3C=C(C=C4)O)C=C1 |
SMILES |
COC1CC23C(=CCN2CCC4=C3C=C(C=C4)O)C=C1 |
SMILES canónico |
COC1CC23C(=CCN2CCC4=C3C=C(C=C4)O)C=C1 |
Otros números CAS |
61445-80-5 |
Sinónimos |
coccuvine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfinyl]ethanone](/img/structure/B1228475.png)

![3-amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1228481.png)

![2-[(5,7-Dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]acetic acid](/img/structure/B1228484.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B1228487.png)
![Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B1228489.png)
![2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1228490.png)



![2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1228494.png)
![4-chloro-N-[2-(1H-indol-3-yl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]benzamide](/img/structure/B1228498.png)
![2-[[2-(Cyclohexylamino)-2-oxoethyl]thio]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1228499.png)